molecular formula C9H17N B1234125 Pinidine CAS No. 501-02-0

Pinidine

Cat. No.: B1234125
CAS No.: 501-02-0
M. Wt: 139.24 g/mol
InChI Key: CXQRNYIKPJXYLU-ZHBVTVBMSA-N
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Description

Pinidine is a piperidine alkaloid found in various plant species, particularly in the Pinaceae family It is known for its complex structure and significant biological activities this compound is a nitrogen-containing compound, which is a characteristic feature of alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinidine can be synthesized through several methods. One efficient synthesis involves starting from propargylic tosylate and 5-bromo-2-pentanone. The reaction proceeds through a series of steps, including cyclization and functional group transformations, to yield this compound . Another method involves the use of 1,3-azadienes and anhydrides to form 2-oxopiperidines, which can be further transformed into this compound .

Industrial Production Methods

Industrial production of this compound typically involves chemical synthesis due to the complexity of its structure. The synthesis process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pinidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Dehydrothis compound

    Reduction: Dihydrothis compound

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pinidine involves its interaction with specific molecular targets in biological systems. This compound can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. It may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial effects .

Comparison with Similar Compounds

Pinidine is part of a larger group of piperidine alkaloids, which include compounds like piperine and coniine. Compared to these compounds, this compound has unique structural features that contribute to its distinct biological activities. For example:

    Piperine: Found in black pepper, piperine has different pharmacological properties, including enhancing the bioavailability of other drugs.

    Coniine: Found in poison hemlock, coniine is highly toxic and has a different mechanism of action compared to this compound.

This compound’s unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2R,6R)-2-methyl-6-[(E)-prop-1-enyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-5-9-7-4-6-8(2)10-9/h3,5,8-10H,4,6-7H2,1-2H3/b5-3+/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQRNYIKPJXYLU-ZHBVTVBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H]1CCC[C@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241341
Record name (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-02-0
Record name (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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